Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Overview
Description
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroethyl group and a 2-pyridinyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-.
Reduction: Reduced forms of the compound with the chloroethyl group converted to an ethyl group.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antitumor agent and its ability to modulate neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with neurotransmitter receptors, modulating their activity and affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-chloroethyl)-4-(2-methylpyridinyl)-
- Piperazine, 1-(2-chloroethyl)-4-(2-quinolinyl)-
- Piperazine, 1-(2-chloroethyl)-4-(2-thiazolyl)-
Uniqueness
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- is unique due to the presence of both the 2-chloroethyl and 2-pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s potential as a therapeutic agent. Additionally, the presence of the pyridinyl group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-pyridin-2-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKZUQTOHYNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459587 | |
Record name | Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185376-68-5 | |
Record name | Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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